molecular formula C10H12BrNO B2951168 5-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1781561-53-2

5-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2951168
CAS RN: 1781561-53-2
M. Wt: 242.116
InChI Key: HZABFRVUKMKTQP-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention due to their broad range of applications . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of 5-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is based on the THIQ scaffold, which is a key fragment of a diverse range of alkaloids and bioactive molecules .


Chemical Reactions Analysis

The chemical reactions involving THIQ derivatives often involve the functionalization of the C(1) position . For instance, multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted .

Safety and Hazards

While specific safety and hazard information for 5-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is not available, general precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment should be taken .

Future Directions

The future directions in the research of THIQ derivatives like 5-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline could involve the development of novel THIQ analogs with potent biological activity . There is also considerable interest in the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .

properties

IUPAC Name

5-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-13-8-4-7-6-12-3-2-9(7)10(11)5-8/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZABFRVUKMKTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCNC2)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline

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